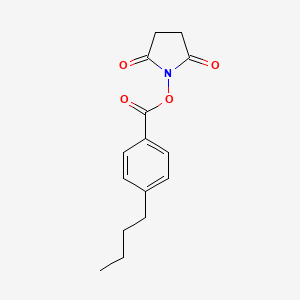

2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-butylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-2-3-4-11-5-7-12(8-6-11)15(19)20-16-13(17)9-10-14(16)18/h5-8H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUGXZQCCYEXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

Procedure

-

Dissolve 4-butylbenzoic acid (10 mmol) and HOSu (12 mmol) in 50 mL DCM.

-

Cool the mixture to 0°C and add DCC (11 mmol) dropwise.

-

Stir at room temperature for 24 hours.

-

Filter precipitated dicyclohexylurea (DCU) and concentrate the filtrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to obtain the product as a white solid.

Yield and Purity

Halophosphoric Acid Ester Activation

This method employs diphenyl chlorophosphate (DPCP) as an activating agent, enabling a one-pot synthesis under mild conditions.

Reaction Conditions

Procedure

-

Combine 4-butylbenzoic acid (10 mmol), HOSu (11 mmol), and triethylamine (25 mmol) in 50 mL ethyl acetate.

-

Add DPCP (10.5 mmol) dropwise at 25°C.

-

Stir for 1 hour, then wash the organic layer with 2N HCl and saturated NaHCO3.

-

Dry over Na2SO4, concentrate, and recrystallize from methyl tert-butyl ether.

Yield and Purity

Palladium-Catalyzed Carbonylation

A novel approach utilizes Pd(OAc)2 and Xantphos to catalyze the carbonylation of 4-iodobutylbenzoate with HOSu formate16.

Reaction Conditions

-

Reagents : 4-Iodobutylbenzoate (1.0 equiv), HOSu formate (2.0 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%)

-

Solvent : Dimethyl sulfoxide (DMSO)

-

Temperature : 80°C

-

Time : 30 minutes (microwave-assisted)16

Procedure

Yield and Purity

-

Yield : 75–80%

-

Purity : >90% (NMR)16

Comparative Analysis of Methods

Purification and Characterization

Purification Techniques

Spectroscopic Data

-

1H NMR (CDCl3) : δ 8.05 (d, 2H, ArH), 7.45 (d, 2H, ArH), 2.95 (t, 2H, CH2), 1.65–1.25 (m, 9H, CH2 and CH3).

-

13C NMR : 170.5 (C=O), 165.2 (C=O), 134.1–126.8 (ArC), 35.2–22.7 (alkyl C).

-

HRMS : [M+H]+ calcd. for C15H17NO4: 275.1158; found: 275.1152.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

-

Reagents : 4-Butylbenzoic acid (1.0 kg), HOSu (1.2 kg), DPCP (1.1 kg)

-

Flow Rate : 10 L/h

-

Residence Time : 15 minutes

Challenges and Solutions

-

Isomerization : Minimized by maintaining temperatures below 10°C during DPCP activation.

-

Residual Palladium : Removed via Chelex-100 resin in Pd-catalyzed methods16.

-

Moisture Sensitivity : Anhydrous solvents and molecular sieves prevent hydrolysis.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 4-butylbenzoic acid and 2,5-dioxopyrrolidin-1-yl.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Oxidation and Reduction: Although less common, the compound may undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or alcohols.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: 4-butylbenzoic acid and 2,5-dioxopyrrolidin-1-yl.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Materials Science: It is investigated for its potential use in the development of new materials with specific properties.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-butylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with biological molecules. The 2,5-dioxopyrrolidin-1-yl group may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Differences

Key structural variations among analogs lie in the substituent on the benzoate ring, which directly influences reactivity, solubility, and biological activity. Below is a comparative overview:

Table 1: Structural and Physicochemical Properties of Analogs

*Estimated based on structural analogs.

Reactivity and Stability

Pharmaceutical Intermediates

2,5-Dioxopyrrolidin-1-yl esters serve as intermediates for prodrugs and bioactive molecules. For instance, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide () is explored in drug discovery libraries, highlighting the versatility of this scaffold .

Material Science

Azo-linked derivatives (e.g., (E)-2,5-dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate, ) exhibit chromophoric properties, suggesting applications in dyes or sensors .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate in a laboratory setting?

- Methodological Answer : The compound can be synthesized via an N-hydroxysuccinimide (NHS) ester activation strategy. A typical protocol involves reacting the carboxylic acid precursor (e.g., 4-butylbenzoic acid) with NHS in the presence of a coupling agent like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in anhydrous tetrahydrofuran (THF). The reaction is typically monitored by TLC, and purification is achieved via column chromatography . Critical parameters include maintaining anhydrous conditions, optimizing molar ratios (e.g., 1:1.2:1.5 for acid:NHS:EDC), and controlling reaction time (4–6 hours at 0–4°C to minimize side reactions).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>98% required for biological studies) .

- NMR : and NMR in deuterated solvents (e.g., CDCl₃) to confirm the presence of the dioxopyrrolidinyl group (δ ~2.7–3.1 ppm for succinimide protons) and the butylbenzoate moiety (δ ~0.9 ppm for terminal CH₃, δ ~7.8 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₁₃NO₄: 263.09) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. For prolonged exposure, use a NIOSH-approved respirator (P95 or higher) .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles.

- Waste Disposal : Collect residues in sealed containers labeled for halogenated/organic waste, adhering to institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assays?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent compatibility). To address this:

- Solvent Controls : Ensure dimethyl sulfoxide (DMSO) concentrations are ≤0.1% to avoid cytotoxicity .

- Dose-Response Curves : Perform 8-point serial dilutions (e.g., 1 nM–100 µM) in triplicate to confirm reproducibility .

- Orthogonal Assays : Cross-validate results using fluorescence-based binding assays and SPR (surface plasmon resonance) to distinguish specific vs. nonspecific interactions .

Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro studies?

- Methodological Answer : The succinimide ester is hydrolytically labile. To enhance stability:

- Buffer Selection : Use low-pH buffers (pH 5.0–6.5) or phosphate-free solutions (e.g., HEPES) to slow hydrolysis .

- Temperature Control : Store working solutions at 4°C and avoid freeze-thaw cycles.

- Additives : Include 1–5% glycerol or bovine serum albumin (BSA) to stabilize the ester group .

Q. How does the trifluoromethyl-diazirinyl modification (in analogs) affect photo-crosslinking efficiency?

- Methodological Answer : The 3-(trifluoromethyl)-3H-diazirin-3-yl group (present in analogs like CAS 87736-89-8) enables UV-induced crosslinking (λ = 365 nm, 10 min exposure). Efficiency depends on:

- Concentration : 10–50 µM for optimal labeling without nonspecific binding .

- Quenching : Add 10 mM β-mercaptoethanol post-reaction to terminate radical intermediates .

- Validation : Use SDS-PAGE with Coomassie staining or Western blotting to confirm target protein labeling .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with the target protein’s crystal structure (PDB ID). Focus on the succinimide ester’s electrophilic reactivity toward lysine residues .

- MD Simulations : Perform 100 ns molecular dynamics simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .

- QSAR Models : Train models on analogs (e.g., pyren-1-yl butanoate derivatives) to correlate substituent effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.